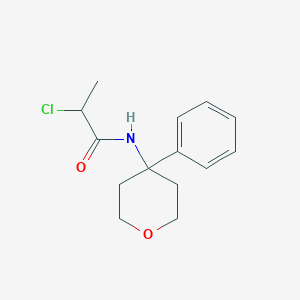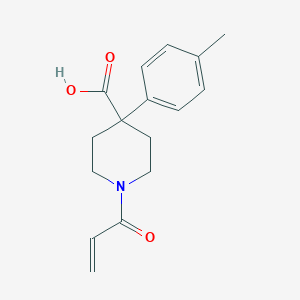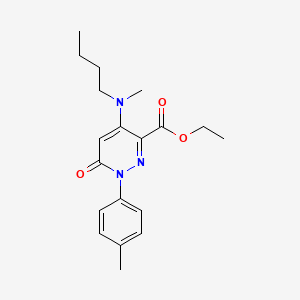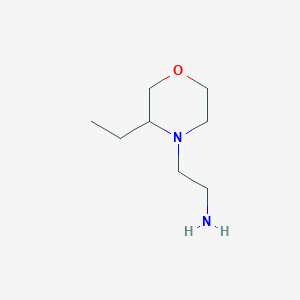
4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide, also known as TTNPB, is a synthetic retinoid compound. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, skin disorders, and neurological disorders.
Scientific Research Applications
Polymer Synthesis and Properties
- The synthesis and properties of ortho-linked polyamides derived from 4-tert-butylcatechol have been explored, showcasing their potential in creating polymers with high thermal stability, flexibility, and toughness. These polyamides possess useful levels of thermal stability, indicated by high glass transition temperatures (most >200°C) and 10% weight loss temperatures exceeding 480°C, demonstrating their potential for applications requiring materials with high thermal resistance and mechanical properties (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Modification
- Developments in carboxamide protecting groups, specifically 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), highlight their utility in organic synthesis, offering pathways for mild deprotection under basic, acidic, or oxidative conditions. This versatility supports their application in the synthesis of complex and acid-sensitive molecules, facilitating advancements in medicinal chemistry and drug development (Muranaka, Ichikawa, & Matsuda, 2011).
Drug Metabolism Studies
- Investigations into the metabolism of parabens by skin microsomes and cytosol from humans and minipigs have shown that parabens are hydrolysed to 4-hydroxybenzoic acid. This research contributes to our understanding of dermal absorption and metabolism of cosmetic preservatives, informing safety and efficacy assessments of skincare formulations (Jewell et al., 2007).
Catalysis and Chemical Transformations
- A study on the synthesis, characterization, and cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives opens avenues for developing novel compounds with potential applications in cancer therapy. The cytotoxic activity against Ehrlich Ascites Carcinoma cells underscores the relevance of this chemical class in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Osteogenesis Research
- Research on the osteopromotive activity of a novel pyrazole carboxamide derivative, specifically its effects on the proliferation and osteogenic differentiation of MC3T3-E1 cells, indicates potential applications in bone regeneration and osteoporosis treatment. This compound inhibits cell proliferation and stimulates osteogenic differentiation, highlighting its therapeutic potential (Han et al., 2013).
properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)15-7-5-13(6-8-15)17(22)14-11-16(21-12-14)18(23)20-9-10-24-4/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNETZARPIYPMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)





![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)